molecular formula C9H6Br3N3 B6344641 3,5-Dibromo-1-[(3-bromophenyl)methyl]-1H-1,2,4-triazole CAS No. 1240573-84-5

3,5-Dibromo-1-[(3-bromophenyl)methyl]-1H-1,2,4-triazole

Cat. No.: B6344641
CAS No.: 1240573-84-5
M. Wt: 395.88 g/mol
InChI Key: OTORMHCQEGYKKC-UHFFFAOYSA-N
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Description

3,5-Dibromo-1-[(3-bromophenyl)methyl]-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of bromine atoms at the 3 and 5 positions of the triazole ring and a bromophenylmethyl group attached to the nitrogen atom at the 1 position. The molecular formula of this compound is C9H6Br3N3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-1-[(3-bromophenyl)methyl]-1H-1,2,4-triazole can be achieved through various synthetic routes. One common method involves the reaction of 3,5-dibromo-1H-1,2,4-triazole with 3-bromobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-1-[(3-bromophenyl)methyl]-1H-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used for substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Coupling: Palladium catalysts and bases like potassium carbonate are used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azide or thiol derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3,5-Dibromo-1-[(3-bromophenyl)methyl]-1H-1,2,4-triazole has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    3,5-Dibromo-1H-1,2,4-triazole: Lacks the bromophenylmethyl group.

    3-Bromo-1H-1,2,4-triazole: Contains only one bromine atom.

    1-[(3-Bromophenyl)methyl]-1H-1,2,4-triazole: Lacks the additional bromine atoms at positions 3 and 5.

Uniqueness

The combination of these structural features makes it a valuable compound for various scientific and industrial purposes .

Properties

IUPAC Name

3,5-dibromo-1-[(3-bromophenyl)methyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Br3N3/c10-7-3-1-2-6(4-7)5-15-9(12)13-8(11)14-15/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTORMHCQEGYKKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CN2C(=NC(=N2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Br3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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